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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

This technical guide provides a detailed analysis of the spectroscopic data for 2-Methyl-1-
phenyl-1-butanol (CAS No: 3968-86-3), a compound of interest in fragrance, flavor, and fine
chemical synthesis.[1] Designed for researchers and professionals in drug development and
chemical analysis, this document offers an in-depth interpretation of Mass Spectrometry,
Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The focus is not merely on the
data itself, but on the causal relationships between molecular structure and spectral output,
providing a framework for robust compound characterization.

Molecular Identity

Prior to analysis, establishing the fundamental properties of the analyte is paramount. This
ensures that all subsequent spectral data is interpreted within the correct molecular context.

Property Value Source
Molecular Formula C11H160 [2]
Molecular Weight 164.24 g/mol [2]
IUPAC Name 2-methyl-1-phenylbutan-1-ol [3]
CAS Registry Number 3968-86-3 [2]

The structure possesses two chiral centers, at the benzylic carbon (C1) and the adjacent
carbon (C2), meaning it can exist as four possible stereocisomers. The data presented here is
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for the racemic mixture unless otherwise specified.

Caption: Molecular structure of 2-Methyl-1-phenyl-1-butanol.

Mass Spectrometry (Electron lonization)

Mass spectrometry (MS) provides critical information about the analyte's molecular weight and
fragmentation pattern, which serves as a molecular fingerprint. Electron lonization (El) is a
high-energy technique that induces extensive fragmentation, offering rich structural detail.

Data Summary

The EI-MS data for 2-Methyl-1-phenyl-1-butanol was sourced from the NIST Mass
Spectrometry Data Center.[4]

m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment
164 ~5 [M]* (Molecular lon)
107 100 [C7H70]* (Base Peak)
79 ~60 [CeH7]*

77 ~45 [CeHs]* (Phenyl)

57 ~85 [CaHo]* (sec-Butyl)

Interpretation and Mechanistic Insights

The presence of a molecular ion peak [M]* at m/z 164 confirms the molecular weight of the
compound.[4] The fragmentation pattern is dominated by cleavages adjacent to the oxygen
atom, a common and energetically favorable process for alcohols.

e The Base Peak (m/z 107): The most abundant fragment is observed at m/z 107. This is the
result of a classic alpha-cleavage event, where the bond between C1 and C2 is broken. This
cleavage is highly favored as it results in the formation of a stable, resonance-stabilized
oxonium ion, [CeHsCH=0OH]*. The stability of this fragment is the primary reason it is the
base peak.
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e Formation of m/z 57: The complementary fragment from the alpha-cleavage is the sec-butyl
carbocation, [CH3CH2CH(CHs3)]*, which appears at m/z 57. Its high relative intensity (~85%)
serves as a self-validating piece of evidence for the initial cleavage event.

o Phenyl-derived Fragments: The peaks at m/z 77 ([CeHs]*) and m/z 79 are characteristic of a
monosubstituted benzene ring, arising from fragmentation within the phenyl portion of the
m/z 107 ion or directly from the molecular ion.

[M]*
m/z 164
a-Cleavage a-Cleavage

- CHO

A4
[CeHs]*
m/z 77

Click to download full resolution via product page

Caption: Key EI-MS fragmentation pathway of 2-Methyl-1-phenyl-1-butanol.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating workflow for acquiring EI-MS data.

o Sample Preparation: Prepare a 1 mg/mL solution of 2-Methyl-1-phenyl-1-butanol in HPLC-
grade dichloromethane.
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e GC Separation:

o

System: Agilent 8890 GC coupled to a 5977B MS Detector.

[¢]

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness).

[¢]

Inlet: Split/Splitless, 250°C, split ratio 50:1.

[e]

Injection Volume: 1 pL.

o

Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
e MS Detection:

o lon Source: Electron lonization (EI), 70 eV.

o Source Temperature: 230°C.

o Quadrupole Temperature: 150°C.

o Scan Range: m/z 40-400.

o Data Validation: Confirm the purity of the analyte peak by examining the peak shape and the
consistency of the mass spectrum across the peak. The presence of the expected molecular
ion and key fragments (m/z 107, 57) validates the result.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an
exceptionally powerful tool for identifying the presence of specific functional groups.

Data Summary

The gas-phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared
Database.[5]
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Wavenumber (cm~?) Intensity Assignment

~3600-3400 Broad, Strong O-H Stretch (Alcohol)
~3100-3000 Medium C-H Stretch (Aromatic)
~2960-2850 Strong C-H Stretch (Aliphatic)
~1600, ~1495, ~1450 Medium-Weak C=C Stretch (Aromatic Ring)

C-O Stretch (Secondary
~1050 Strong

Alcohol)
C-H Bend (Monosubstituted
~750, ~700 Strong
Benzene)
Interpretation

The IR spectrum provides definitive evidence for the key functional groups in 2-Methyl-1-
phenyl-1-butanol.

¢ O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3600-
3400 cm~1 region. This is the hallmark of an alcohol's O-H stretching vibration. The
broadening is a direct consequence of intermolecular hydrogen bonding.

e C-H Stretches: The spectrum is bifurcated in the C-H stretching region. Peaks just above
3000 cm~1 are characteristic of C-H bonds on the aromatic ring, while the intense peaks just
below 3000 cm~* are due to the numerous aliphatic C-H bonds in the sec-butyl group.

o Aromatic Region: The absorptions around 1600-1450 cm~1 are typical for the carbon-carbon
stretching vibrations within the phenyl ring.

e C-O Stretch: A strong band around 1050 cm~1 corresponds to the C-O stretching vibration.
The position is characteristic of a secondary alcohol attached to a phenyl group.

o Substitution Pattern: The two strong bands at ~750 and ~700 cm~! are highly diagnostic for
a monosubstituted benzene ring, arising from out-of-plane C-H bending vibrations. This
provides a self-validating check on the structure of the aromatic portion.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b13818646?utm_src=pdf-body
https://www.benchchem.com/product/b13818646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13818646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of

liquid samples.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum in air.

o Sample Application: Place one drop of neat 2-Methyl-1-phenyl-1-butanol directly onto the
center of the ATR crystal.

o Data Acquisition:

[e]

Spectrometer: PerkinElmer Spectrum Two FT-IR.

(¢]

Scan Range: 4000-650 cm~1,

[¢]

Resolution: 4 cm~1.

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

[¢]

» Data Validation: The resulting spectrum should be free of atmospheric CO2 (~2360 cm~1)
and water vapor (~3700 and ~1600 cm™1) artifacts. The presence of the definitive broad O-H
stretch validates the successful measurement of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon
and hydrogen framework of the molecule.

Note on Data Availability: Peer-reviewed, experimental *H and 3C NMR data for 2-Methyl-1-
phenyl-1-butanol are not readily available in major public databases. Therefore, the following
sections utilize high-quality predicted spectra. These predictions are generated by algorithms
that compare the chemical environment of each nucleus to vast databases of experimentally
verified compounds. While highly accurate, they should be considered illustrative until
confirmed by experimental data.[1]

'H NMR Spectroscopy (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.35-7.20 Multiplet 5H Phenyl protons (CeHs)
Benzylic proton (CH-

~4.40 Doublet 1H
OH)

~2.10 Singlet (broad) 1H Hydroxyl proton (OH)

~1.90 Multiplet 1H CH-CHs

~1.40 & ~1.10 Multiplet 2H CH2-CHs

~0.85 Triplet 3H CH2-CHs

~0.75 Doublet 3H CH-CHs

Interpretation:

o Aromatic Region (6 7.35-7.20): The cluster of signals integrating to 5H is characteristic of the
protons on the monosubstituted phenyl ring.

e Benzylic Proton (& ~4.40): The proton on the carbon bearing both the phenyl group and the
hydroxyl group (C1) is expected to be significantly deshielded, appearing as a doublet due to
coupling with the adjacent proton on C2.

o Alkyl Region (& 1.90-0.75): The remaining signals correspond to the sec-butyl group. The
diastereotopic nature of the methylene protons and the presence of multiple chiral centers
would lead to complex splitting patterns (multiplets). The terminal methyl groups appear as a
triplet and a doublet, respectively, consistent with their neighboring protons.

e Hydroxyl Proton (& ~2.10): The chemical shift of the OH proton is variable and depends on
concentration and solvent. It typically appears as a broad singlet and will exchange with
D20.

3C NMR Spectroscopy (Predicted)
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Chemical Shift (6, ppm)

Assignment

~143 C (quaternary, aromatic, C-ipso)
~128 CH (aromatic)

~127.5 CH (aromatic)

~126 CH (aromatic)

~78 CH-OH (Benzylic Carbon)

~45 CH (Alkyl)

~25 CH2 (Alkyl)

-15 CHs (Alkyl)

~11 CHs (Alkyl)

Interpretation:

o Aromatic Carbons (0 143-126): Four signals are expected for the phenyl group: one

quaternary (ipso-carbon attached to the alcohol moiety) and three CH carbons due to

symmetry.

e Benzylic Carbon (& ~78): The carbon atom bonded to the oxygen (C1) is highly deshielded

and appears significantly downfield, a characteristic chemical shift for carbons of this type.

o Alkyl Carbons (0 45-11): The remaining four signals in the upfield region correspond to the

four distinct carbon atoms of the sec-butyl group.

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve ~15-20 mg of 2-Methyl-1-phenyl-1-butanol in ~0.7 mL of

deuterated chloroform (CDCls) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

e Instrument Setup:
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o Spectrometer: Bruker Avance Il HD 400 MHz spectrometer equipped with a Prodigy
cryoprobe.

o Temperature: 298 K.

e 1H NMR Acquisition:
o Experiment: Standard single-pulse (zg30).
o Spectral Width: 20 ppm.
o Acquisition Time: ~3 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 16.
e 13C NMR Acquisition:

o Experiment: Proton-decoupled single-pulse (zgpg30).

[¢]

Spectral Width: 240 ppm.

[e]

Acquisition Time: ~1 second.

o

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

[¢]

o Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase
correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00
ppm for *H and the residual CDCls peak to 77.16 ppm for 13C. The integration values in the
1H spectrum should correspond to the number of protons, validating the assignments.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of 2-
Methyl-1-phenyl-1-butanol. Mass spectrometry confirms the molecular weight and reveals a
logical fragmentation pattern initiated by a stable benzylic oxonium ion. Infrared spectroscopy
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definitively identifies the key alcohol and monosubstituted aromatic functional groups. Finally,
predicted *H and 3C NMR spectra provide a detailed map of the proton and carbon
environments, consistent with the known structure. This guide serves as a comprehensive
reference and procedural framework for the analytical characterization of this compound and
structurally related molecules.
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Need Custom Synthesis?
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Analysis of 2-Methyl-1-
phenyl-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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